2-Dodecylhexadecyl Palmitate: A Technical Guide to Molecular Weight, Exact Mass Calculation, and Analytical Characterization
2-Dodecylhexadecyl Palmitate: A Technical Guide to Molecular Weight, Exact Mass Calculation, and Analytical Characterization
Executive Summary
In the rapidly evolving fields of lipid nanoparticle (LNP) formulation, targeted drug delivery, and advanced cosmetic excipients, highly branched, long-chain lipid esters play a critical role as structural modulators and emollients. 2-Dodecylhexadecyl palmitate (CAS: 94200-66-5) is a prime example of such a compound. Formed via the esterification of palmitic acid with a bulky Guerbet alcohol (2-dodecylhexadecan-1-ol), this lipid exhibits extreme hydrophobicity and a low melting point relative to its molecular weight, making it highly valuable for stabilizing emulsion interfaces [1].
For analytical chemists and formulators, distinguishing this specific lipid from isobaric interferences requires rigorous theoretical mass calculations and high-resolution mass spectrometry (HRMS). This whitepaper provides a comprehensive breakdown of the structural identity, theoretical mass calculations (both average and monoisotopic), and field-proven analytical and synthetic workflows for 2-dodecylhexadecyl palmitate.
Chemical Identity & Structural Elucidation
The structural complexity of 2-dodecylhexadecyl palmitate arises from its branched alcohol moiety. While the palmitic acid chain provides a linear 16-carbon ( C16 ) tail, the 2-dodecylhexadecan-1-ol moiety contributes a 16-carbon main chain with a 12-carbon branch at the C2 position, totaling 28 carbons ( C28 ).
When esterified, the condensation reaction releases one molecule of water ( H2O ), resulting in a final molecular formula of C44H88O2 .
Table 1: Primary Chemical Identifiers
| Property | Value |
| IUPAC Name | 2-dodecylhexadecyl hexadecanoate |
| Molecular Formula | C44H88O2 |
| CAS Registry Number | 94200-66-5 |
| PubChem CID | 3023957 [1] |
| Predicted XLogP3 | 21.4 (Extremely Hydrophobic) |
Theoretical Mass Calculations
In mass spectrometry and formulation chemistry, it is critical to distinguish between Average Molecular Weight (MW) —used for stoichiometric calculations during synthesis—and Monoisotopic Exact Mass —used for HRMS detection.
Average Molecular Weight (MW)
The average molecular weight accounts for the natural isotopic abundance of each element on Earth. This value is essential for calculating molarity and reaction equivalents.
Table 2: Average Molecular Weight Calculation
| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 44 | 12.011 | 528.484 |
| Hydrogen (H) | 88 | 1.008 | 88.704 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 649.186 g/mol |
Monoisotopic Exact Mass
High-Resolution Mass Spectrometry (HRMS) instruments (e.g., Orbitrap, Q-TOF) measure the mass of the most abundant isotope of each element (e.g., 12C , 1H , 16O ). The exact mass calculation is the foundation for calculating mass defects and identifying the lipid in complex biological or synthetic matrices [2].
Table 3: Monoisotopic Exact Mass Calculation
| Element | Atom Count | Monoisotopic Mass (Da) | Total Contribution (Da) |
| Carbon ( 12C ) | 44 | 12.000000 | 528.000000 |
| Hydrogen ( 1H ) | 88 | 1.007825 | 88.688600 |
| Oxygen ( 16O ) | 2 | 15.994915 | 31.989830 |
| Total Exact Mass | 648.678430 Da |
Predicted ESI-HRMS Adducts
During Electrospray Ionization (ESI), the neutral lipid acquires charge through the attachment of specific cations. Because 2-dodecylhexadecyl palmitate lacks easily ionizable basic sites (like amines), it relies on the adduction of protons, ammonium, or sodium ions to the ester carbonyl oxygen [2].
Table 4: Common ESI+ Adducts for C44H88O2
| Adduct Species | Ion Formula | Exact Mass (m/z) | Diagnostic Utility |
| [M+H]+ | [C44H89O2]+ | 649.68568 | Low abundance; ester bonds do not readily protonate. |
| [M+NH4]+ | [C44H92NO2]+ | 666.71222 | Primary target ion ; highly stable in ammonium formate buffers. |
| [M+Na]+ | [C44H88O2Na]+ | 671.66762 | Common background adduct; difficult to fragment in MS/MS. |
Experimental Workflows
Synthesis: Mild Steglich Esterification
Direct Fischer esterification of Guerbet alcohols is notoriously inefficient due to the severe steric hindrance at the C2 branching point. To overcome this, a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is employed.
Causality Check: DMAP acts as a superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily bypasses the steric bulk of the 2-dodecylhexadecan-1-ol, driving the reaction to completion at room temperature without degrading the aliphatic chains.
Step-by-Step Protocol:
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Reagent Preparation: Dissolve 1.0 eq of palmitic acid and 1.05 eq of 2-dodecylhexadecan-1-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Catalyst Addition: Add 0.1 eq of DMAP. Stir for 10 minutes to ensure homogenization.
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Coupling Agent: Cool the mixture to 0°C. Slowly add 1.1 eq of DCC. Self-validating mechanism: As the ester bond forms, DCC is converted to dicyclohexylurea (DCU), which is insoluble in DCM. The appearance of a white precipitate confirms reaction progression.
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
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Purification: Filter the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 , concentrate, and purify via silica gel chromatography (Hexane/Ethyl Acetate 95:5).
Fig 1: Steglich esterification pathway for 2-Dodecylhexadecyl palmitate synthesis.
LC-HRMS Analytical Protocol for Lipid Profiling
Due to its extreme hydrophobicity (XLogP3 = 21.4), 2-dodecylhexadecyl palmitate will precipitate on standard reversed-phase columns if aqueous mobile phases are used. A Non-Aqueous Reversed-Phase (NARP) liquid chromatography method is mandatory [3].
Causality Check: By replacing water with isopropanol (IPA) in the mobile phase, the lipid remains fully solvated during chromatographic elution. The addition of ammonium formate forces the formation of the [M+NH4]+ adduct, which fragments predictably during MS/MS to yield the diagnostic palmitoyl cation ( m/z 239.2369).
Step-by-Step Protocol:
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Sample Preparation: Dissolve the lipid extract in a 1:1 (v/v) mixture of Isopropanol (IPA) and Dichloromethane (DCM) to a concentration of 1 µg/mL.
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Chromatographic Separation:
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Column: Waters Acquity UPLC C18 (1.7 µm, 2.1 x 100 mm).
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Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.
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Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.
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Gradient: Start at 40% B, ramp to 99% B over 12 minutes, hold for 3 minutes.
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Mass Spectrometry (ESI+): Operate the HRMS in positive ion mode. Set the capillary voltage to 3.5 kV and the MS1 scan range to 500–1000 m/z.
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Data Processing: Extract the exact mass chromatogram for m/z 666.7122 (mass tolerance ≤ 5 ppm). Confirm identity by isolating this precursor for MS/MS (Collision Energy: 25-30 eV) and observing the neutral loss of the Guerbet alcohol.
Fig 2: LC-HRMS analytical workflow for the detection and structural validation of the lipid ester.
Conclusion
The successful synthesis and characterization of highly branched lipids like 2-dodecylhexadecyl palmitate require strict adherence to exact mass principles and tailored analytical chemistry. By utilizing a calculated monoisotopic mass of 648.6784 Da , scientists can confidently leverage NARP-LC-HRMS to track lipid stability, purity, and degradation in complex pharmaceutical and cosmetic matrices.
References
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National Center for Biotechnology Information (NIH). "2-Dodecylhexadecyl palmitate | C44H88O2 | CID 3023957 - PubChem." PubChem Database. Available at:[Link]
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Université du Luxembourg. "2-dodecylhexadecyl palmitate (C44H88O2) Exact Mass and Adducts." PubChemLite. Available at: [Link]
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European Chemicals Agency (ECHA). "Substance Information: 2-dodecylhexadecyl palmitate." European Union Regulatory Database. Available at:[Link]
